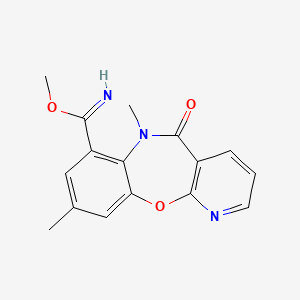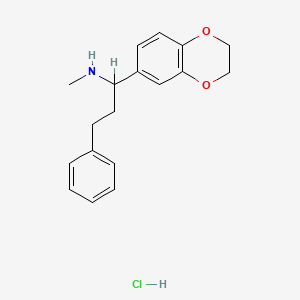
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is a synthetic compound with a complex molecular structure. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by the presence of a benzodioxane ring fused with a phenylpropylamine moiety, making it a unique and interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with a suitable phenylpropylamine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
Methylphenidate: A stimulant with a related phenylpropylamine structure.
Betahistine: An antivertigo agent with a similar amine group.
Uniqueness
6-(1-(Methylamino)-3-phenylpropyl)-1,4-benzodioxane hydrochloride is unique due to its benzodioxane ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
属性
CAS 编号 |
130431-19-5 |
|---|---|
分子式 |
C18H22ClNO2 |
分子量 |
319.8 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c1-19-16(9-7-14-5-3-2-4-6-14)15-8-10-17-18(13-15)21-12-11-20-17;/h2-6,8,10,13,16,19H,7,9,11-12H2,1H3;1H |
InChI 键 |
VLYIVGVZSNUNKU-UHFFFAOYSA-N |
规范 SMILES |
CNC(CCC1=CC=CC=C1)C2=CC3=C(C=C2)OCCO3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



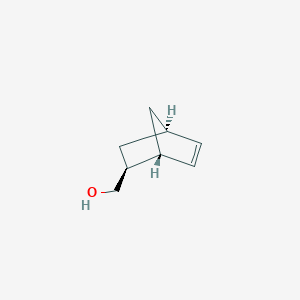
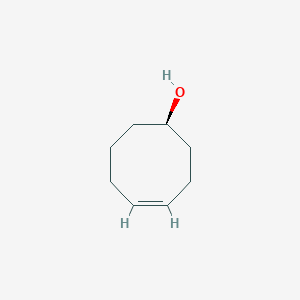
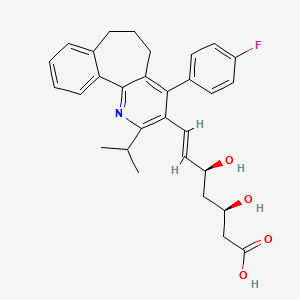
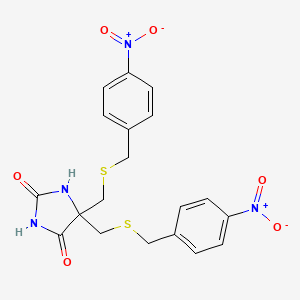
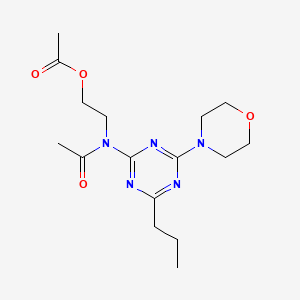
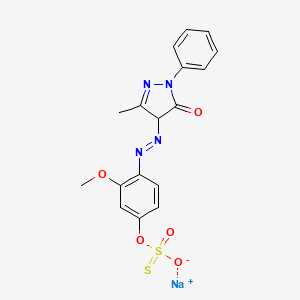

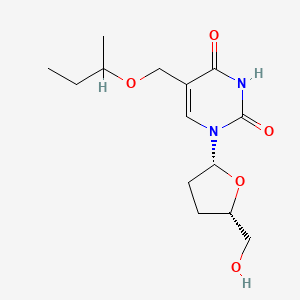


![6,9,10,16-tetrachloro-4-(5-chloro-2-hydroxybenzoyl)-2-oxa-5,8-diazatetracyclo[12.4.0.03,7.08,12]octadeca-1(14),3,6,9,11,15,17-heptaen-13-one](/img/structure/B12783862.png)
